REACTION_CXSMILES
|
B(Br)(Br)Br.[F:5][C:6]1[CH:7]=[C:8]([CH:11]=[CH:12][C:13]=1[O:14]C)[C:9]#[N:10]>ClCCl>[F:5][C:6]1[CH:7]=[C:8]([CH:11]=[CH:12][C:13]=1[OH:14])[C:9]#[N:10]
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Name
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|
Quantity
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20 mL
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Type
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reactant
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Smiles
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B(Br)(Br)Br
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Name
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|
Quantity
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15.6 g
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Type
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reactant
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Smiles
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FC=1C=C(C#N)C=CC1OC
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Name
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Quantity
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100 mL
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Type
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solvent
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Smiles
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ClCCl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was refluxed for 3 days under a nitrogen atmosphere
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Duration
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3 d
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Type
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CUSTOM
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Details
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The reaction mixture was quenched with ice water
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Type
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EXTRACTION
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Details
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extracted with dichloromethane
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Type
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WASH
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Details
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The organic layer was washed with water and brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
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CUSTOM
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Details
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Solvent evaporation under reduced pressure
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Name
|
|
Type
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product
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Smiles
|
FC=1C=C(C#N)C=CC1O
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.3 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 94.2% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |